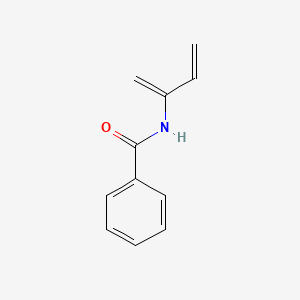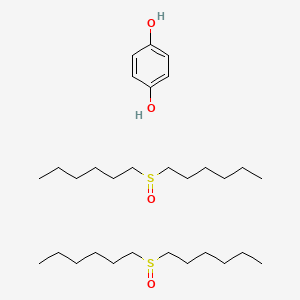
3-Butenimidothioic acid, N-2-propenyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butenimidothioic acid, N-2-propenyl-, methyl ester is an organic compound with the molecular formula C8H13NS It is characterized by the presence of a butenimidothioic acid core, which is modified by the addition of a propenyl group and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenimidothioic acid, N-2-propenyl-, methyl ester typically involves the reaction of butenimidothioic acid with propenyl and methyl ester groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butenimidothioic acid, N-2-propenyl-, methyl ester can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms.
Applications De Recherche Scientifique
3-Butenimidothioic acid, N-2-propenyl-, methyl ester has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways.
Industry: The compound is used in various industrial processes, such as the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Butenimidothioic acid, N-2-propenyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Butenimidothioic acid, N-2-propenyl-, methyl ester include other butenimidothioic acid derivatives and related sulfur-containing organic compounds. Examples include:
- 3-Butenimidothioic acid, N-2-propenyl-, ethyl ester
- 3-Butenimidothioic acid, N-2-propenyl-, propyl ester
- 3-Butenimidothioic acid, N-2-propenyl-, butyl ester
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
827320-20-7 |
|---|---|
Formule moléculaire |
C8H13NS |
Poids moléculaire |
155.26 g/mol |
Nom IUPAC |
methyl N-prop-2-enylbut-3-enimidothioate |
InChI |
InChI=1S/C8H13NS/c1-4-6-8(10-3)9-7-5-2/h4-5H,1-2,6-7H2,3H3 |
Clé InChI |
LOFWBCWWKORHAX-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NCC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





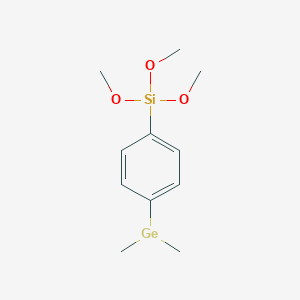
![Tert-butyl[(12-iodododecyl)oxy]dimethylsilane](/img/structure/B14204219.png)
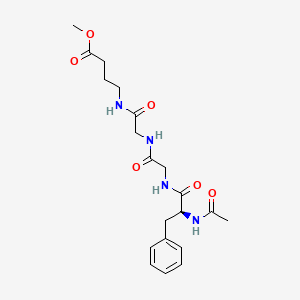

![1,5-Dioxa-3-silaspiro[2.3]hexane](/img/structure/B14204232.png)

![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)
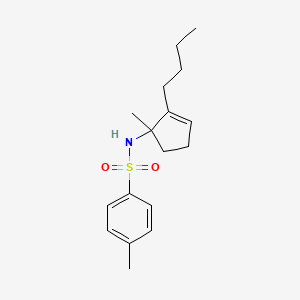
![1-(4-{4-[2-(Quinolin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204263.png)
